5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime is a complex organic compound featuring a dioxolane ring, trifluoromethyl groups, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime typically involves the formation of the dioxolane ring through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The trifluorobenzaldehyde component can be synthesized via electrophilic aromatic substitution reactions involving trifluoromethylation agents. The final step involves the formation of the oxime group by reacting the aldehyde with hydroxylamine under mild acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog without the trifluoromethyl and oxime groups.
Trifluorobenzaldehyde: Lacks the dioxolane and oxime functionalities.
Benzaldehydeoxime: Does not contain the dioxolane ring or trifluoromethyl groups
Uniqueness
5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime is unique due to the combination of its dioxolane ring, trifluoromethyl groups, and oxime functionality. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H8F3NO3 |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
(NE)-N-[[5-(1,3-dioxolan-2-yl)-2,3,4-trifluorophenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C10H8F3NO3/c11-7-5(4-14-15)3-6(8(12)9(7)13)10-16-1-2-17-10/h3-4,10,15H,1-2H2/b14-4+ |
InChI Key |
ZUBCUXZOOAXQAX-LNKIKWGQSA-N |
Isomeric SMILES |
C1COC(O1)C2=C(C(=C(C(=C2)/C=N/O)F)F)F |
Canonical SMILES |
C1COC(O1)C2=C(C(=C(C(=C2)C=NO)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.